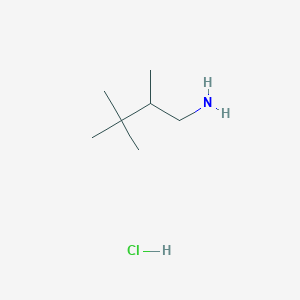

2,3,3-Trimethylbutan-1-amine hydrochloride

Beschreibung

BenchChem offers high-quality 2,3,3-Trimethylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3-Trimethylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3,3-trimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZQHJMPISJGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of Nitriles:a Robust and Common Method for Preparing Primary Amines is the Reduction of the Corresponding Nitrile.chemguide.co.ukwikipedia.orgstudymind.co.ukfor the Target Molecule, This Would Involve the Synthesis of 2,3,3 Trimethylbutanenitrile, Followed by Its Reduction.

Step 1: Nitrile Formation. The precursor nitrile, 2,3,3-trimethylbutanenitrile, can be prepared via nucleophilic substitution of a suitable alkyl halide, such as 1-bromo-2,3,3-trimethylbutane, with a cyanide salt (e.g., NaCN or KCN).

Step 2: Nitrile Reduction. The nitrile group is then reduced to a primary amine. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective for this transformation. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like Raney nickel or platinum, is another widely used industrial method. wikipedia.org

Reductive Amination of Aldehydes:reductive Amination is a Versatile One Pot Method for Amine Synthesis That Converts a Carbonyl Group into an Amine.wikipedia.orgnih.govthis Pathway Would Start from 2,3,3 Trimethylbutanal.

Reaction Process: The aldehyde reacts with ammonia (B1221849) (NH₃) to form an intermediate imine. This imine is not isolated but is reduced in situ to the primary amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their selectivity for reducing the imine in the presence of the starting aldehyde. chegg.com Catalytic hydrogenation can also be used for the reduction step. nih.govnih.gov

Anti Markovnikov Hydroamination of Alkenes:a More Direct, Atom Economical Approach is the Hydroamination of an Alkene. the Precursor for 2,3,3 Trimethylbutan 1 Amine is 3,3 Dimethyl 1 Butene. the Addition of an N H Bond from Ammonia Across the Double Bond Must Proceed with Anti Markovnikov Regioselectivity to Yield the Desired Primary Amine. This Reaction Typically Requires a Catalyst to Overcome the High Activation Energy.studymind.co.ukwhile Challenging, Particularly with Ammonia, Various Catalytic Systems Based on Alkali Metals, Early and Late Transition Metals, and Lanthanides Have Been Developed to Facilitate This Transformation.organic Chemistry.orgorganic Chemistry.org

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated strategies for amine synthesis, focusing on achieving high stereoselectivity and adhering to the principles of sustainability and green chemistry.

The carbon atom to which the amine group is attached in 2,3,3-trimethylbutan-1-amine is chiral, meaning the compound can exist as two non-superimposable mirror images (enantiomers). While the established methods described above would produce a racemic mixture (an equal mixture of both enantiomers), advanced catalytic methods can selectively produce one enantiomer. Such stereoselective synthesis is crucial in the pharmaceutical industry, where often only one enantiomer of a chiral drug is active.

Key advanced strategies include:

Asymmetric Hydrogenation: This involves the reduction of a prochiral imine or enamine using a chiral catalyst. Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, with chiral phosphine (B1218219) ligands are commonly used to achieve high enantioselectivity.

Asymmetric Hydroamination: Catalytic hydroamination can be rendered enantioselective by using chiral catalysts. Copper-catalyzed hydroamination, for instance, has been shown to be effective for the synthesis of chiral amines from alkenes with high enantioselectivity. This approach has been successfully applied to the synthesis of derivatives of 2,3,3-trimethylbutan-1-amine.

Biocatalysis: Enzymes, such as transaminases, are increasingly used for the synthesis of chiral amines. These biocatalysts can exhibit exquisite stereoselectivity, operating under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure). Transaminases can convert a ketone into a chiral amine with very high enantiomeric excess.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amines is an area where these principles are actively being applied.

Two key principles of green chemistry are waste minimization and maximizing atom economy.

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Addition reactions, such as hydroamination, are inherently high in atom economy as, ideally, all atoms of the reactants are incorporated into the product. In contrast, substitution reactions (like nitrile synthesis from an alkyl halide) or reactions requiring stoichiometric reagents (like the use of LiAlH₄) have lower atom economy because they generate byproducts (e.g., salts).

The following table provides a qualitative comparison of the atom economy for the different synthetic routes to 2,3,3-trimethylbutan-1-amine.

| Synthetic Route | Reaction Type | Byproducts Generated | Relative Atom Economy |

| Hydroamination | Addition | None (in ideal catalysis) | Very High |

| Reductive Amination | Condensation + Reduction | Water, borate (B1201080) salts | Moderate to High |

| Nitrile Reduction (using LiAlH₄) | Substitution + Reduction | Metal salts, aluminum hydroxides | Low to Moderate |

Waste Minimization: This principle focuses on reducing the total amount of waste generated during a process, which includes not only byproducts but also solvents, reagents from workup procedures, and catalyst waste. The use of catalytic processes over stoichiometric ones is a cornerstone of waste minimization. For example, catalytic hydrogenation for nitrile reduction or reductive amination is preferable to using metal hydrides like LiAlH₄, which must be used in stoichiometric amounts and require careful quenching and extensive workup procedures, generating significant waste. Similarly, developing recyclable catalysts for hydroamination is a key area of research to improve the green credentials of this highly atom-economical reaction.

Green Chemistry Principles in Amine Synthesis

Utilization of Safer Solvents and Reagents

The selection of solvents is a critical factor in the environmental impact of a chemical process. Many conventional solvents are toxic, flammable, and contribute to air pollution. reagent.co.uk Research into greener alternatives has identified several bio-based and less hazardous options. reagent.co.uk While specific studies on the synthesis of 2,3,3-trimethylbutan-1-amine hydrochloride using these solvents are not extensively documented, the general principles of green solvent use in amine synthesis are applicable.

Deep eutectic solvents (DESs), for example, have emerged as promising green alternatives to traditional organic solvents. mdpi.com These solvents are typically composed of a mixture of a hydrogen bond acceptor and a hydrogen bond donor, and they exhibit properties such as low volatility, high thermal stability, and biodegradability. mdpi.com For the synthesis of amines, DESs can act as both the solvent and, in some cases, a co-catalyst, thereby reducing the need for additional reagents. mdpi.com Another bio-derived solvent that has shown potential in amine synthesis is Cyrene™, which is produced from cellulose (B213188) and is considered a safer alternative to dipolar aprotic solvents like DMF and NMP. rsc.orgresearchgate.net

The use of safer reagents is another cornerstone of green chemistry. In the context of amine synthesis, this often involves replacing hazardous reducing agents with more benign alternatives. For instance, some methods for synthesizing amine-boranes, which are important reagents in organic synthesis, now utilize sodium borohydride (B1222165) as the borane (B79455) source and water as the solvent, offering a greener and more economical approach compared to traditional methods that use hazardous and unstable reagents. flintbox.com

Below is a table comparing the properties of common traditional solvents with greener alternatives that could potentially be employed in the synthesis of 2,3,3-trimethylbutan-1-amine hydrochloride.

| Solvent | Volatility | Toxicity | Biodegradability | Recyclability |

| Dichloromethane | High | High | Low | Moderate |

| Toluene | High | High | Low | Moderate |

| N,N-Dimethylformamide (DMF) | Low | High | Low | Difficult |

| Water | Low | Low | High | High |

| Ethanol | High | Low | High | High |

| Cyrene™ | Low | Low | Moderate | Moderate |

| Deep Eutectic Solvents (DESs) | Very Low | Low | High | High |

Catalytic and Non-Conventional Methodologies (e.g., Microwave, Ultrasound)

Catalytic methods and non-conventional energy sources offer significant advantages in terms of reaction efficiency, reduced reaction times, and lower energy consumption. While specific applications to the synthesis of 2,3,3-trimethylbutan-1-amine hydrochloride are not widely reported, related studies on the synthesis of other primary amines demonstrate the potential of these techniques.

Catalytic Methodologies:

The development of efficient catalysts is crucial for the sustainable synthesis of amines. Nickel-based homogeneous catalysts have been shown to be effective for the reductive amination of carbonyl compounds with ammonia (B1221849) and the hydrogenation of nitroarenes to produce a wide range of primary amines. rsc.org These base-metal catalysts are advantageous due to their abundance and lower cost compared to precious metal catalysts. For sterically hindered primary amines, specialized ligand design in palladium-catalyzed amination has enabled the coupling of bulky amines with (hetero)aryl chlorides and bromides in excellent yields. galchimia.com Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of sterically hindered primary amines by enabling the coupling of readily available starting materials under mild conditions. nih.govresearchgate.netacs.org

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org In the synthesis of primary amines, microwave-assisted methods have been successfully employed for the reductive N-alkylation of methyl carbamate (B1207046) with aldehydes, providing a rapid and efficient route to structurally diverse primary amines. organic-chemistry.org Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their subsequent deprotection have also been shown to be significantly faster than conventional methods. nih.gov The direct synthesis of amides from carboxylic acids and amines can also be achieved rapidly under solvent-free microwave conditions, sometimes with only catalytic amounts of an activating agent. mdpi.comnih.gov

Ultrasound-Assisted Synthesis:

Ultrasound irradiation is another non-conventional energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This technique has been applied to the one-pot synthesis of various primary amines from ketones, ammonia, and a reducing agent, resulting in very short reaction times and good to excellent yields. derpharmachemica.com Ultrasound has also been utilized for the solventless synthesis of N-alkylated amines through an in situ oxidation/reductive amination of benzyl (B1604629) halides. rsc.orgrsc.org This method is environmentally friendly and provides high selectivity for monoalkylation. rsc.orgrsc.org

The following table summarizes the potential benefits of applying these non-conventional methodologies to the synthesis of a sterically hindered amine like 2,3,3-trimethylbutan-1-amine, based on findings for analogous reactions.

| Methodology | Typical Reaction Time (Conventional) | Typical Reaction Time (Non-Conventional) | Typical Yield (Conventional) | Typical Yield (Non-Conventional) |

| Microwave-Assisted Amine Synthesis | Several hours to days | 15 - 60 minutes organic-chemistry.orgnih.gov | Moderate to Good | Good to Excellent (66-96%) organic-chemistry.org |

| Ultrasound-Assisted Amine Synthesis | Several hours | 10 - 30 minutes derpharmachemica.com | Moderate | Good to Excellent (up to 98%) nih.gov |

Fundamental Chemical Transformations

The chemical behavior of 2,3,3-trimethylbutan-1-amine hydrochloride is largely dictated by the primary amine functional group and its protonated state as a hydrochloride salt. The bulky t-butyl group adjacent to the aminomethyl group introduces significant steric hindrance, which can influence reaction rates and mechanisms compared to less sterically demanding primary amines.

The oxidation of primary amines can lead to a variety of products, including imines, nitriles, and nitro compounds, depending on the oxidant and reaction conditions. libretexts.orgresearchgate.net The hydrochloride salt form of an amine is generally more resistant to oxidation compared to the free amine. acs.org However, under appropriate conditions, the amine can be oxidized.

Common oxidative transformations for primary amines that are applicable to 2,3,3-trimethylbutan-1-amine include:

Oxidation to Nitriles : This is a common transformation that can be achieved using various methods. One approach involves metal-free catalysis, utilizing reagents like 4-acetamido-TEMPO in conjunction with a terminal oxidant such as oxone. researchgate.net Another potential pathway involves dichlorination of the primary amine with reagents like trichloroisocyanuric acid (TCCA), followed by elimination with a base to yield the nitrile. sciencemadness.org Electrochemical oxidation on specific electrodes also represents a method for converting primary amines to nitriles. researchgate.net

Oxidation to Imines and Aldehydes : The initial oxidation of a primary amine can form an imine, which may then be hydrolyzed to an aldehyde. researchgate.net

Oxidation to Nitro Compounds : With strong oxidizing agents like peroxy acids, primary amines can be oxidized to azanols (hydroxylamines) as intermediates, which are then further oxidized, potentially all the way to nitro compounds. libretexts.org

In some catalytic systems, the use of amine hydrochloride salts is advantageous as it prevents the competing oxidation of the amine itself, allowing for controlled reactions with other substrates, such as the oxidative amidation of aldehydes. acs.org

The primary aliphatic amine group in 2,3,3-trimethylbutan-1-amine hydrochloride is generally stable and not susceptible to reduction under standard chemical conditions. The carbon-nitrogen single bond is robust. Therefore, the compound itself does not typically undergo reduction reactions.

Instead, amine hydrochlorides can participate in or facilitate the reduction of other molecules. For instance, amine hydrochlorides, in conjunction with a base, have been shown to effect the reductive cleavage of carbon-silicon bonds in α-trichlorosilyl-substituted amines. psu.edu In this process, the amine hydrochloride likely acts as a source of chloride ions and protons, which are crucial for the reaction mechanism, rather than the amine moiety being reduced. psu.edu

For 2,3,3-trimethylbutan-1-amine hydrochloride to act as a nucleophile, it must first be converted to its free amine form, typically by treatment with a base. libretexts.org This deprotonation frees the lone pair of electrons on the nitrogen atom, allowing it to participate in nucleophilic reactions. libretexts.orgyoutube.com

N-Alkylation : The free amine can react with alkyl halides in a nucleophilic substitution reaction to yield secondary and tertiary amines. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. The significant steric hindrance from the 2,3,3-trimethylbutyl group may slow the rate of these reactions compared to less hindered amines.

N-Acylation : The free amine readily reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amides. libretexts.orgmnstate.edu This is a common nucleophilic acyl substitution reaction.

| Reaction Type | Reactant | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

Derivatization Strategies for Amine Hydrochlorides

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. For primary amines like 2,3,3-trimethylbutan-1-amine, derivatization is frequently employed to enhance their properties for analytical purposes, such as improving volatility for gas chromatography (GC) or enhancing detection in high-performance liquid chromatography (HPLC). iu.edulibretexts.org The amine hydrochloride is typically neutralized before or during the derivatization reaction.

Common derivatization strategies include:

Acylation : Reaction with acylating agents to form amides. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to create derivatives suitable for GC analysis. iu.edu For HPLC, reagents that introduce a chromophore (a light-absorbing group) are used.

Formation of Sulfonamides : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (DABS-Cl), yields sulfonamides. libretexts.orgmdpi.com These derivatives are often stable and possess strong UV-visible absorption, making them ideal for HPLC analysis. libretexts.org

Silylation : This involves replacing the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility and thermal stability of the analyte for GC-MS analysis. iu.edu

Reaction with Aldehydes and Chloroformates : Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary amines to form highly fluorescent or UV-active derivatives, respectively, enabling sensitive detection in liquid chromatography. libretexts.orgresearchgate.net

The following table summarizes common derivatizing agents for primary amines.

| Derivatizing Agent | Abbreviation | Product Type | Analytical Application |

| Trifluoroacetic anhydride | TFAA | Amide | Gas Chromatography (GC) |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylated Amine | Gas Chromatography (GC) |

| p-Toluenesulfonyl chloride | TsCl | Sulfonamide | HPLC |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Carbamate | HPLC (UV/Fluorescence) |

| o-Phthalaldehyde | OPA | Isoindole | HPLC (Fluorescence) |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Dinitrophenyl-amine | HPLC (UV) |

Reaction Mechanism Studies

The mechanistic role of 2,3,3-trimethylbutan-1-amine hydrochloride is twofold, depending on whether it is in its protonated salt form or its deprotonated free amine form.

Role as a Nucleophile : The hydrochloride salt itself is not nucleophilic. The lone pair on the nitrogen atom is bonded to a proton from hydrochloric acid, making it unavailable to attack electrophiles. libretexts.org To function as a nucleophile, the compound must be deprotonated by a base to regenerate the free primary amine. acs.org The free amine is a moderately strong nucleophile, capable of attacking a wide range of electrophilic centers, including alkyl halides, carbonyl carbons, and sulfonyl chlorides. libretexts.org

Role as a Hydrogen Bond Donor/Acceptor : In its solid, crystalline state and in solution, the protonated ammonium ion ([R-NH₃]⁺) is an excellent hydrogen bond donor. youtube.com The three hydrogens on the positively charged nitrogen can form strong hydrogen bonds with hydrogen bond acceptors, such as water, solvent molecules, or the chloride counter-ion. The chloride ion (Cl⁻) in the salt can act as a hydrogen bond acceptor. This dual ability to donate and accept hydrogen bonds (via the cation and anion, respectively) is fundamental to the compound's solubility and crystal lattice structure.

In certain reaction mechanisms, the chloride ion from the hydrochloride salt can also act as a nucleophile, as has been suggested in the reductive cleavage of organosilanes. psu.edu

Investigation of Reaction Intermediates and Transition States

The chemical reactivity of sterically hindered primary amines, such as 2,3,3-Trimethylbutan-1-amine, is a subject of significant academic and industrial interest. Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), provide crucial insights into the reaction pathways, helping to elucidate the transient species that govern the reaction's course and selectivity. While specific experimental and computational data for 2,3,3-Trimethylbutan-1-amine hydrochloride are not extensively available in publicly accessible literature, the general principles derived from studies on analogous sterically hindered amines in key reactions like copper-catalyzed hydroamination offer a robust framework for understanding its behavior.

In reactions such as the copper-catalyzed hydroamination of alkenes, the prevailing mechanism involves a series of well-defined intermediates and transition states. The bulky 2,3,3-trimethylbutyl group exerts a significant steric influence on the stability and geometry of these transient species.

A pivotal reaction intermediate is the formation of a copper-hydride (CuH) species, which is generated in situ. This intermediate is central to the catalytic cycle and subsequently reacts with an alkene in a process known as hydrocupration. This step proceeds through a transition state to form a chiral alkylcopper species. The significant steric bulk of the 2,3,3-trimethylbutyl moiety is expected to play a crucial role in the facial selectivity of the alkene insertion, thereby influencing the stereochemical outcome of the reaction.

Following the formation of the alkylcopper intermediate, the reaction proceeds through another transition state involving the amine. While detailed energetic and geometric parameters for the transition states involving 2,3,3-Trimethylbutan-1-amine are not specifically documented, computational studies on similar sterically demanding amines provide valuable benchmarks. These studies allow for the characterization of transition state geometries, including critical bond lengths and angles, as well as the calculation of activation energy barriers.

Below are illustrative data tables, based on computational studies of analogous copper-catalyzed hydroamination reactions with sterically hindered amines. These tables provide representative data for the types of intermediates and transition states that would be expected in reactions involving 2,3,3-Trimethylbutan-1-amine.

Table 1: Calculated Properties of a Representative Reaction Intermediate (Alkylcopper Species)

| Property | Representative Value | Description |

| Cu-C Bond Length (Å) | 2.05 | The distance between the copper atom and the carbon atom of the alkyl group derived from the alkene. |

| C-N Bond Formation Energy (kcal/mol) | -15.8 | The calculated energy change associated with the formation of the carbon-nitrogen bond. |

| Steric Repulsion Energy (kcal/mol) | +5.2 | The estimated destabilizing energy due to the steric clash introduced by the bulky alkyl group. |

Table 2: Calculated Properties of a Representative Transition State for C-N Bond Formation

| Property | Representative Value | Description |

| Activation Energy (ΔG‡) (kcal/mol) | 22.5 | The free energy barrier for the nucleophilic attack of the amine on the alkylcopper intermediate. |

| Imaginary Frequency (cm⁻¹) | -350 | The characteristic vibrational mode of a transition state, indicating the reaction coordinate. |

| Key Interatomic Distances (Å) | C-N: 2.1, Cu-N: 2.2 | The distances between the key atoms at the peak of the energy barrier, showing partial bond formation. |

These tables underscore the detailed insights that can be gained from mechanistic investigations. The study of reaction intermediates and transition states is fundamental to optimizing reaction conditions, designing more efficient catalysts, and controlling the stereoselectivity of chemical transformations involving sterically demanding substrates like 2,3,3-Trimethylbutan-1-amine.

Analytical Methodologies for Characterization and Purity Assessment of 2,3,3 Trimethylbutan 1 Amine Hydrochloride

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Confirmation

Specific ¹H and ¹³C NMR spectral data for 2,3,3-Trimethylbutan-1-amine (B1286664) hydrochloride are not available in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Experimental HRMS data for 2,3,3-Trimethylbutan-1-amine hydrochloride, which would provide the accurate mass of the molecular ion, could not be found.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

A detailed FTIR spectrum with peak analysis for 2,3,3-Trimethylbutan-1-amine hydrochloride is not publicly documented.

Other Analytical Techniques

Elemental Analysis for Compositional Verification

Specific experimental data from elemental analysis, comparing the found percentages of Carbon, Hydrogen, Nitrogen, and Chlorine to the calculated theoretical values for 2,3,3-Trimethylbutan-1-amine hydrochloride, is not available.

Computational and Theoretical Studies of 2,3,3 Trimethylbutan 1 Amine Hydrochloride

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for understanding the behavior of chemical compounds at an atomic level. For a molecule like 2,3,3-trimethylbutan-1-amine (B1286664) hydrochloride, these techniques could provide significant insights into its physical and chemical properties.

Structure-Reactivity Relationship Investigations

The relationship between a molecule's three-dimensional structure and its chemical reactivity is a cornerstone of organic chemistry. For 2,3,3-trimethylbutan-1-amine hydrochloride, the bulky tert-butyl group adjacent to the aminomethyl group is expected to exert significant steric hindrance. nih.govnih.gov This steric bulk can influence the accessibility of the amine's lone pair of electrons, thereby affecting its nucleophilicity and basicity.

Computational studies on other sterically hindered amines have shown that increased steric bulk can lead to a decrease in reaction rates for processes that require nucleophilic attack. nih.govrsc.org Molecular mechanics and dynamics simulations could be employed to map the steric landscape around the nitrogen atom, providing a quantitative measure of this hindrance. Such studies would be invaluable in predicting how 2,3,3-trimethylbutan-1-amine hydrochloride might behave in various chemical environments and in the design of synthetic routes.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and properties of molecules. These methods are instrumental in elucidating reaction mechanisms and predicting spectroscopic data.

Mechanistic Insights from Computational Chemistry

Computational chemistry can be used to model the transition states of reactions involving 2,3,3-trimethylbutan-1-amine hydrochloride. By calculating the activation energies for different potential reaction pathways, chemists can predict the most likely mechanism. For example, in a reaction with an electrophile, DFT calculations could clarify whether the reaction proceeds via a concerted or stepwise mechanism and how the bulky alkyl groups influence the stability of any intermediates. Such insights are fundamental to controlling reaction outcomes and improving yields.

Prediction of Spectroscopic and Electronic Properties

Quantum chemical calculations are also a powerful tool for predicting various spectroscopic properties. For 2,3,3-trimethylbutan-1-amine hydrochloride, these methods could be used to calculate its theoretical NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Comparing these predicted spectra with experimental data can help to confirm the molecule's structure and purity.

Furthermore, these calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. For an amine, the HOMO is typically localized on the nitrogen's lone pair, and its energy level is directly related to the amine's nucleophilicity.

Below is a hypothetical data table illustrating the kind of electronic properties that could be generated for 2,3,3-trimethylbutan-1-amine through quantum chemical calculations.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

Note: The values in this table are illustrative and not based on actual published research for this specific compound.

Applications of 2,3,3 Trimethylbutan 1 Amine Hydrochloride in Advanced Chemical Research Non Biological

As a Building Block in Complex Organic Molecule Synthesis

Highly branched primary amines are a class of organic compounds of considerable importance in synthetic organic chemistry. Their structurally complex and sterically hindered carbon framework provides unique properties that are leveraged in the synthesis of more elaborate molecules. Amines, in general, are considered versatile chemical building blocks, serving as crucial intermediates in the production of a wide array of organic compounds, including agrochemicals and advanced materials. amerigoscientific.com

2,3,3-Trimethylbutan-1-amine (B1286664) hydrochloride serves as a prime example of such a building block, with its parent amine scaffold being utilized in advanced synthetic and mechanistic studies. Organic building blocks are fundamental functionalized molecules used for the bottom-up, modular assembly of larger molecular architectures like supra-molecular complexes and organic molecular constructs. The sterically demanding nature of the 2,3,3-trimethylbutan-1-amine structure can influence reaction selectivity, stability, and the stereochemical outcome of chemical transformations, making it a valuable tool for synthetic chemists aiming to construct complex molecular targets.

Role in the Synthesis of Chiral Compounds and Auxiliaries

The development of efficient and stereoselective methods for preparing chiral amines is a significant focus of modern chemical research, as these structures are key components of many bioactive molecules. nih.gov The 2,3,3-trimethylbutan-1-amine framework has proven instrumental in this area, particularly in the context of asymmetric catalysis.

A notable application is its use in the development of copper-catalyzed asymmetric hydroamination reactions for the enantioselective synthesis of chiral amine derivatives. In a specific, detailed study, the dibenzyl-protected analogue, (R)-N,N-Dibenzyl-2,3,3-trimethylbutan-1-amine, was synthesized with high enantioselectivity from the corresponding alkene. The success of this reaction with a sterically congested substrate highlights the robustness of the catalytic system and the utility of the 2,3,3-trimethylbutan-1-amine core structure in guiding stereochemical outcomes. Chiral primary amines are valuable and versatile building blocks for the synthesis of amine-containing compounds, and methods that can generate them with high stereocontrol are in high demand. researchgate.net

Potential Applications in Material Science

The unique structural characteristics of 2,3,3-trimethylbutan-1-amine hydrochloride also suggest its potential for applications in material science. Organic building blocks are integral to the synthesis of advanced materials, including metal-organic frameworks (MOFs) and nanoparticles. The incorporation of sterically hindered amines can influence the porosity, stability, and functional properties of these materials.

While direct applications of 2,3,3-trimethylbutan-1-amine hydrochloride in materials are an emerging area of research, related branched amine structures have shown promise. Patents have been filed concerning the use of low-toxicity tertiary and quaternary amines in electronics processing, indicating a potential role for such compounds in the fabrication of electronic components. Commercial suppliers of 2,3,3-trimethylbutan-1-amine hydrochloride also list it within their material science portfolios, underscoring its relevance to the field. americanelements.comsigmaaldrich.com

Use as a Precursor for Catalysts and Ligands in Organic Reactions

The synthesis of highly branched primary amines is closely linked to the development of modern catalysis and synthetic methodologies. The structure of 2,3,3-trimethylbutan-1-amine makes it an interesting precursor for the design of specialized ligands used in transition-metal catalysis. The steric bulk of the amine can be used to create a specific coordination environment around a metal center, thereby influencing the activity and selectivity of the catalyst.

For instance, the success of the enantioselective copper-catalyzed hydroamination mentioned previously is heavily dependent on the design of the chiral ligand used in the reaction. The interaction between the ligand, the metal, and the substrate (a derivative of the 2,3,3-trimethylbutan-1-amine core) is critical for achieving high enantioselectivity. This demonstrates the symbiotic relationship where the amine is not only the target molecule but also a structural motif that informs the development of the very catalytic systems used to synthesize it and other complex molecules.

Q & A

Q. How can researchers develop a validated HPLC method for quantifying 2,3,3-Trimethylbutan-1-amine hydrochloride in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard. Column selection (C18, 250 mm × 4.6 mm, 5 µm) and mobile phase optimization (e.g., 0.1% trifluoroacetic acid in acetonitrile:water = 70:30) improve resolution. Calibration curves (0.1–50 µg/mL) should demonstrate linearity (R² > 0.999) and precision (%RSD < 2.0). Repeatability testing (n=6 injections) for retention time and peak area aligns with protocols used for dosulepin hydrochloride, where %RSD < 1.5 was achieved .

Advanced Research Questions

Q. How can process-related impurities in 2,3,3-Trimethylbutan-1-amine hydrochloride be identified and quantified using LC-MS?

- Methodological Answer : Impurities like (1RS)-1-[1-(3-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine Hydrochloride (MM0991.05) are common in amine syntheses . LC-MS (ESI+ mode) with a C18 column and gradient elution (methanol/0.1% formic acid) resolves impurities. Quantify via external standards, ensuring limit of detection (LOD) ≤ 0.1% and limit of quantification (LOQ) ≤ 0.3%. For structural confirmation, perform MS/MS fragmentation and compare with reference spectra .

Q. What stability-indicating assays are recommended for evaluating 2,3,3-Trimethylbutan-1-amine hydrochloride under stress conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 80°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 hours.

- Photodegradation : Expose to UV light (1.2 million lux-hours).

Analyze degradation products via HPLC-DAD. The compound should retain ≥95% purity under recommended storage (-20°C, desiccated), as seen in analogs like 3-cyclopropylpropan-1-amine Hydrochloride .

Q. How can researchers resolve contradictory data in pharmacokinetic studies of 2,3,3-Trimethylbutan-1-amine hydrochloride?

- Methodological Answer : Contradictions often arise from matrix effects or metabolite interference. Use the following steps:

Matrix normalization : Spike recovery experiments in plasma/serum (target recovery: 85–115%).

Metabolite profiling : LC-HRMS to distinguish parent compound from metabolites.

Cross-validation : Compare results across multiple analytical platforms (e.g., HPLC vs. LC-MS/MS), as applied in pyridoxine hydrochloride studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.